molecular formula C12H19N3O3S B2586447 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034434-18-7

2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2586447
CAS RN: 2034434-18-7
M. Wt: 285.36
InChI Key: AWCKQVKHWTVKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound with the molecular formula C12H19N3O3S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the retrieved papers, pyrrolidine compounds are known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found on databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Properties

2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that can be explored in various chemical syntheses and processes. For example, pyrimidin-2-yl sulfonates, closely related to the mentioned compound, are effectively cross-coupled with arylboronic acids and terminal alkynes using Pd(OAc)2-catalyzed Suzuki and Sonogashira reactions. This process facilitates the creation of C2-functionalized pyrimidines in good to excellent yields, indicating the compound's potential in synthesizing diverse pyrimidine derivatives for further applications in medicinal chemistry and material science (Quan et al., 2013).

Medicinal Chemistry Applications

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, sharing a structural motif with this compound, were designed as potential nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds show promise in cancer treatment due to their ability to inhibit key pathways involved in nucleotide synthesis, highlighting the potential medical applications of such compounds (Liu et al., 2015).

Green Chemistry and Environmental Applications

The synthesis process of related compounds can be optimized for environmental sustainability. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in producing compounds with similar functional groups, has been modified to increase atom economy and reduce waste, aligning with green chemistry principles. This not only demonstrates the compound's role in developing more efficient and less harmful chemical syntheses but also its contribution to advancing environmental sustainability in chemical manufacturing (Gilbile et al., 2017).

Safety and Hazards

Specific safety and hazard information for “2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is not available in the retrieved papers. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) provided by the supplier or databases like PubChem .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential of “2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” in drug discovery and development.

properties

IUPAC Name

2-(1-butylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-2-3-9-19(16,17)15-8-5-11(10-15)18-12-13-6-4-7-14-12/h4,6-7,11H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCKQVKHWTVKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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